molecular formula C6H14ClNO2 B13901239 trans-3-Methylpiperidine-3,4-diol;hydrochloride CAS No. 2173991-76-7

trans-3-Methylpiperidine-3,4-diol;hydrochloride

Cat. No.: B13901239
CAS No.: 2173991-76-7
M. Wt: 167.63 g/mol
InChI Key: HCDNQBHQVVWDNV-KGZKBUQUSA-N
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Description

Trans-3-Methylpiperidine-3,4-diol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of trans-3-Methylpiperidine-3,4-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidone derivatives in the presence of a suitable catalyst. The reaction conditions typically include the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trans-3-Methylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions include substituted piperidines and other piperidine derivatives .

Scientific Research Applications

Trans-3-Methylpiperidine-3,4-diol;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities and are used in the development of drugs for various therapeutic purposes . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of trans-3-Methylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Trans-3-Methylpiperidine-3,4-diol;hydrochloride can be compared with other similar compounds such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds share a common piperidine core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the diol and hydrochloride groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2173991-76-7

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R,4R)-3-methylpiperidine-3,4-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

HCDNQBHQVVWDNV-KGZKBUQUSA-N

Isomeric SMILES

C[C@]1(CNCC[C@H]1O)O.Cl

Canonical SMILES

CC1(CNCCC1O)O.Cl

Origin of Product

United States

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